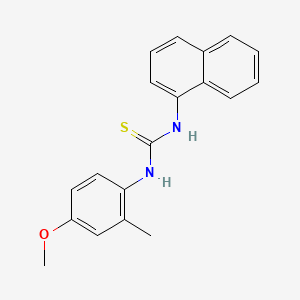
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, also known as MNAT, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MNAT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity by binding to the enzyme's catalytic domain. This binding results in a conformational change that prevents PKC from phosphorylating its substrate. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and anti-inflammatory activity. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have antioxidant activity, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has several advantages for lab experiments, including its high purity and stability. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea is also relatively easy to synthesize, making it readily available for research. However, N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, including the development of more potent and selective inhibitors of PKC, the investigation of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as an anti-cancer agent in vivo, and the exploration of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand the full range of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's biochemical and physiological effects and to determine its safety and toxicity in vivo.
Méthodes De Synthèse
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been synthesized through various methods, including the reaction of 4-methoxy-2-methylaniline with 1-naphthylisothiocyanate in the presence of a base. Another method involves the reaction of 4-methoxy-2-methylphenyl isothiocyanate with 1-naphthylamine in the presence of a base. These methods have been optimized to obtain high yields of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea with purity suitable for scientific research.
Applications De Recherche Scientifique
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been studied for its potential use in various scientific applications, including as an inhibitor of protein kinase C (PKC) and as an anti-cancer agent. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity in vitro, which could have implications for the treatment of diseases such as cancer and diabetes. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have anti-cancer activity in vitro and in vivo, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-12-15(22-2)10-11-17(13)20-19(23)21-18-9-5-7-14-6-3-4-8-16(14)18/h3-12H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKPHRULDJZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide](/img/structure/B5817814.png)
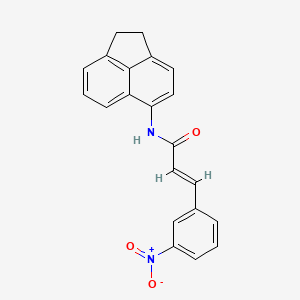
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5817821.png)
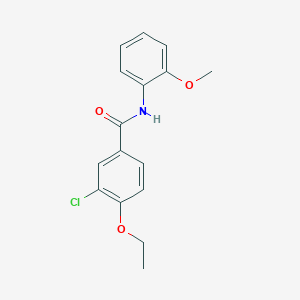

![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)
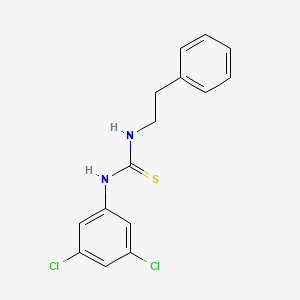
![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)
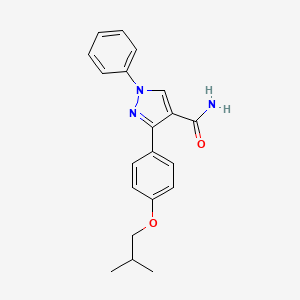
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)
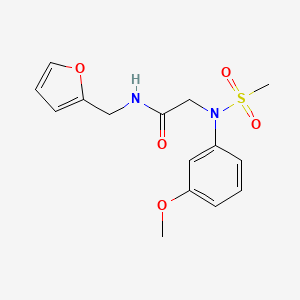
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)